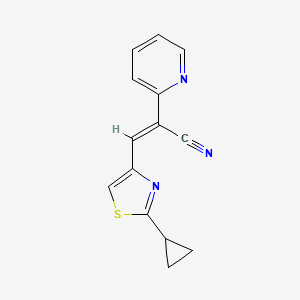
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.
Mechanism of Action
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile targets two key enzymes of the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and redirects metabolic flux towards glycolysis, leading to the accumulation of ROS and metabolic stress. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer activity in cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins in cancer cells. This compound has also been shown to reduce tumor growth and improve survival in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the mechanism of action of this compound is complex and involves multiple metabolic pathways, which makes it challenging to study. Moreover, the synthesis of this compound is complex and requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile. One of the areas of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its metabolic effects on cancer cells.
Synthesis Methods
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is synthesized through a multi-step chemical process starting from commercially available starting materials. The synthesis involves the formation of the thiazole ring, the pyridine ring, and the unsaturated nitrile group. The final product is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile has been extensively studied for its anticancer activity in various cancer types, including pancreatic, lung, and hematologic malignancies. It has been shown to induce cancer cell death by disrupting the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and metabolic stress. This compound has also been found to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cisplatin.
properties
IUPAC Name |
(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-8-11(13-3-1-2-6-16-13)7-12-9-18-14(17-12)10-4-5-10/h1-3,6-7,9-10H,4-5H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIKLWJZPVVEMT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C=C(C#N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=CS2)/C=C(\C#N)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
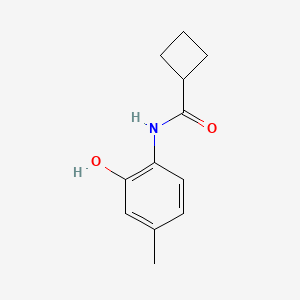

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7646858.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)

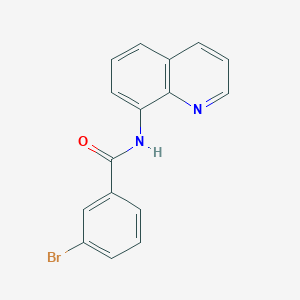
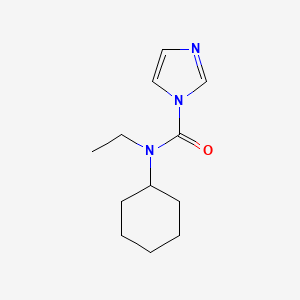
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
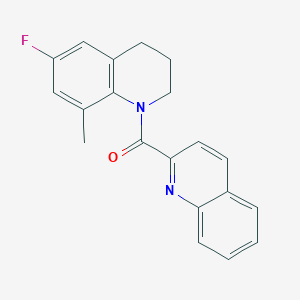
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)